molecular formula C9H18O B15167652 (1S,3R)-1-methoxy-1,3-dimethylcyclohexane CAS No. 646526-43-4

(1S,3R)-1-methoxy-1,3-dimethylcyclohexane

Cat. No.: B15167652
CAS No.: 646526-43-4
M. Wt: 142.24 g/mol
InChI Key: JSJILBAOOSBDMP-BDAKNGLRSA-N
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Description

(1S,3R)-1-methoxy-1,3-dimethylcyclohexane is a chiral organic compound with a cyclohexane ring substituted with methoxy and methyl groups The stereochemistry of the compound is defined by the (1S,3R) configuration, indicating the specific spatial arrangement of the substituents around the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-1-methoxy-1,3-dimethylcyclohexane can be achieved through several methods. One common approach involves the stereoselective reduction of a suitable precursor, such as a cyclohexanone derivative, followed by methylation and methoxylation reactions. The reaction conditions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, and methylating agents such as methyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes, where the precursor compounds are subjected to hydrogen gas in the presence of a metal catalyst like palladium or platinum. This method ensures high yield and purity of the desired stereoisomer .

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-1-methoxy-1,3-dimethylcyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium iodide or ammonia. The reaction conditions often involve solvents like dichloromethane or ethanol and may require specific temperatures and pressures to achieve optimal results .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted cyclohexane derivatives .

Scientific Research Applications

(1S,3R)-1-methoxy-1,3-dimethylcyclohexane has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,3R)-1-methoxy-1,3-dimethylcyclohexane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    (1S,3S)-1-methoxy-1,3-dimethylcyclohexane: This stereoisomer has a different spatial arrangement of substituents, leading to distinct chemical and biological properties.

    (1R,3R)-1-methoxy-1,3-dimethylcyclohexane: Another stereoisomer with unique characteristics compared to the (1S,3R) form.

    (1S,3R)-1-tert-butyl-3-methyl-1-phenyl-1,3-dihydro-2-benzofuran:

Uniqueness

The uniqueness of (1S,3R)-1-methoxy-1,3-dimethylcyclohexane lies in its specific stereochemistry, which imparts distinct physical, chemical, and biological properties. This makes it valuable for various applications, particularly in stereochemical research and the development of chiral drugs and materials .

Properties

CAS No.

646526-43-4

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

(1S,3R)-1-methoxy-1,3-dimethylcyclohexane

InChI

InChI=1S/C9H18O/c1-8-5-4-6-9(2,7-8)10-3/h8H,4-7H2,1-3H3/t8-,9+/m1/s1

InChI Key

JSJILBAOOSBDMP-BDAKNGLRSA-N

Isomeric SMILES

C[C@@H]1CCC[C@](C1)(C)OC

Canonical SMILES

CC1CCCC(C1)(C)OC

Origin of Product

United States

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